molecular formula C3H9PS B1595803 Trimethylphosphine sulfide CAS No. 2404-55-9

Trimethylphosphine sulfide

Cat. No. B1595803
CAS RN: 2404-55-9
M. Wt: 108.14 g/mol
InChI Key: KTFAZNVGJUIWJM-UHFFFAOYSA-N
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Description

Trimethylphosphine sulfide (chemical formula: C₃H₉PS) is a compound that falls within the class of organophosphorus compounds. It is characterized by its sulfur atom bonded to three methyl (CH₃) groups and one phosphorus (P) atom. The compound exists as a solid at room temperature and has a melting point of 155-156°C .


Molecular Structure Analysis

The molecular structure of trimethylphosphine sulfide consists of a central phosphorus atom (P) bonded to three methyl groups (CH₃) and one sulfur atom (S). The compound adopts a tetrahedral geometry around the phosphorus atom, with bond angles close to 109.5°. The P-S bond length is approximately 1.85 Å .

Scientific Research Applications

Fragmentation and Isomerization Studies

Trimethylphosphine sulfide (TMP) has been studied for its fragmentation and isomerization properties. Keck and Tommes (1999) reported on the electron impact (EI) fragmentation of TMP, where the molecular ion mainly retains the connectivity of the neutral molecule. They also suggested isomerization of the molecular ion and examined the structures of fragment ions using collisional activation mass spectrometry. These findings provide insights into the behavior of TMP under specific conditions, which can be valuable for chemical analysis and synthesis processes (Keck & Tommes, 1999).

Structural Analysis

Bartell and Brockway (1960) conducted an electron diffraction study to determine the structural parameters of gaseous trimethylphosphine. Understanding the structural aspects of TMP, including bond distances and angles, is crucial in materials science and chemistry for designing compounds with desired properties (Bartell & Brockway, 1960).

Infrared and Raman Spectra Studies

Watari, Takayama, and Aida (1979) recorded the infrared and Raman spectra of trimethylphosphine sulfide and its analogues. This study contributes to our understanding of the vibrational properties of TMP, which is essential for applications in spectroscopy and molecular identification (Watari, Takayama & Aida, 1979).

Application in Silicon Device Fabrication

Oleszek (2001) investigated the use of trimethylphosphine as a source for phosphorus ion implantation in silicon using a cold-cathode implantation system. This research is significant for the semiconductor industry, demonstrating the potential of TMP in the fabrication of silicon devices (Oleszek, 2001).

Oxidation Studies

Bach, Glukhovtsev, and Canepa (1998) studied the oxidation reactions of trimethylphosphine with peroxynitrous acid. Understanding the oxidative behavior of TMP is important in chemical synthesis and the development of oxidation processes (Bach, Glukhovtsev & Canepa, 1998).

Future Directions

: ChemSpider - Trimethylphosphine sulfide : NIST Chemistry WebBook - Trimethylphosphine sulfide : Santa Cruz Biotechnology - Trimethylphosphine sulfide

properties

IUPAC Name

trimethyl(sulfanylidene)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9PS/c1-4(2,3)5/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFAZNVGJUIWJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=S)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178784
Record name Phosphine sulfide, trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylphosphine sulfide

CAS RN

2404-55-9
Record name Phosphine sulfide, trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine sulfide, trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylphosphine sulfide

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